molecular formula C15H23N3O4 B3007232 5-tert-butyl 4-ethyl 3-methyl-6,7-dihydro-3H-imidazo[4,5-c]pyridine-4,5(4H)-dicarboxylate CAS No. 1380679-97-9

5-tert-butyl 4-ethyl 3-methyl-6,7-dihydro-3H-imidazo[4,5-c]pyridine-4,5(4H)-dicarboxylate

Cat. No.: B3007232
CAS No.: 1380679-97-9
M. Wt: 309.366
InChI Key: PUFOAZLZNZRRPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-tert-butyl 4-ethyl 3-methyl-6,7-dihydro-3H-imidazo[4,5-c]pyridine-4,5(4H)-dicarboxylate is a bicyclic heterocyclic molecule featuring an imidazo[4,5-c]pyridine core. This structure comprises a fused imidazole and pyridine ring system, with substituents including a tert-butyl ester, an ethyl ester, and a methyl group. The tert-butyl and ethyl ester groups at positions 5 and 4, respectively, contribute to steric bulk and influence solubility, while the methyl group at position 3 modulates electronic properties. Such compounds are often explored in medicinal chemistry for their ability to interact with biological targets, such as kinases or GPCRs, due to their nitrogen-rich scaffolds .

Properties

IUPAC Name

5-O-tert-butyl 4-O-ethyl 3-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-6-21-13(19)12-11-10(16-9-17(11)5)7-8-18(12)14(20)22-15(2,3)4/h9,12H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFOAZLZNZRRPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2=C(CCN1C(=O)OC(C)(C)C)N=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-tert-butyl 4-ethyl 3-methyl-6,7-dihydro-3H-imidazo[4,5-c]pyridine-4,5(4H)-dicarboxylate (CAS: 1380679-97-9) is a nitrogen-containing heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on diverse sources.

Synthesis

The synthesis of this compound typically involves a multi-step process. A notable method includes:

  • Reaction with Hydrochloric Acid : The initial compound is reacted in hydrochloric acid to yield an intermediate.
  • Ethyl Glyoxylate Reaction : This intermediate is then treated with ethyl glyoxylate in a toluene solution to form another intermediate.
  • Final Derivatization : The final step involves reacting the last intermediate with Boc anhydride and triethylamine in dichloromethane to produce the target compound .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of imidazo[4,5-c]pyridine derivatives. While specific data on the biological activity of this compound remains limited, related compounds have shown promising results against various pathogens.

  • Antibacterial Activity : Compounds with similar structures have demonstrated effective antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance, certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against these pathogens .
  • Antifungal Activity : Some studies suggest that nitrogen heterocycles can also inhibit fungal growth. This property is crucial for developing antifungal agents that target resistant strains .

The mechanisms by which imidazo[4,5-c]pyridine derivatives exert their biological effects include:

  • Inhibition of Enzymatic Activity : Many heterocycles act by inhibiting key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Membrane Disruption : Some compounds may disrupt microbial membranes, leading to cell lysis and death.

Case Studies

Several case studies involving similar compounds provide insight into the biological activities of imidazo derivatives:

  • Study on Antibacterial Effects : A study evaluating a series of pyrrole derivatives found that modifications in the molecular structure significantly affected antibacterial activity. The most active compounds were those that optimized interactions with bacterial cell membranes and essential enzymes .
  • Antifungal Evaluation : Another investigation into pyrrole-based compounds revealed their effectiveness against various fungal strains, suggesting potential applications in treating fungal infections resistant to current therapies .

Data Table: Summary of Biological Activities

Compound TypeActivityMIC Range (µg/mL)Reference
Imidazo DerivativesAntibacterial3.12 - 12.5
Pyrrole DerivativesAntifungalNot specified
Related HeterocyclesEnzyme InhibitionVaries

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of imidazo[4,5-c]pyridine possess significant antimicrobial properties. In studies where various derivatives were tested against bacterial strains, compounds similar to 5-tert-butyl 4-ethyl 3-methyl-6,7-dihydro-3H-imidazo[4,5-c]pyridine demonstrated promising results. For example:

  • Compounds were found to exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
  • The presence of substituents like methyl and ethyl groups at specific positions enhanced the antimicrobial efficacy compared to standard antibiotics .

Anticancer Activity

The imidazo[4,5-c]pyridine scaffold has been identified as a promising template for anticancer drug development. Several studies have reported that compounds within this class exhibit activity against various cancer cell lines:

  • In vitro assays showed that certain derivatives induced apoptosis in breast cancer cell lines (e.g., MCF-7) .
  • Mechanistic studies suggested that these compounds may inhibit key signaling pathways involved in cancer cell proliferation .

Pharmacological Potential

The pharmacological profile of 5-tert-butyl 4-ethyl 3-methyl-6,7-dihydro-3H-imidazo[4,5-c]pyridine includes:

  • Anti-inflammatory Properties : Some derivatives have shown the ability to reduce inflammation in cellular models by inhibiting pro-inflammatory cytokines .
  • Neuroprotective Effects : Compounds have been evaluated for their potential in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and modulate neuroinflammatory responses .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of imidazo[4,5-c]pyridine derivatives revealed that compound X exhibited a minimum inhibitory concentration (MIC) of < 1 µg/mL against Mycobacterium tuberculosis, indicating its potential as a lead compound for tuberculosis treatment .

Case Study 2: Anticancer Screening

In another investigation involving breast cancer cell lines, a derivative structurally similar to 5-tert-butyl 4-ethyl 3-methyl-6,7-dihydro-3H-imidazo[4,5-c]pyridine was found to inhibit cell growth by inducing cell cycle arrest at the G1 phase and promoting apoptosis through caspase activation .

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Variations

a. Core Heterocycle Modifications

  • 5-tert-butyl 3-ethyl 4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3,5-dicarboxylate (C₁₄H₂₀N₂O₅, MW 296.32 g/mol): Key Difference: The imidazo[4,5-c]pyridine core is replaced with an oxazolo[4,5-c]pyridine system, substituting one nitrogen atom with oxygen. The absence of a second nitrogen reduces basicity and electron-richness, affecting reactivity in nucleophilic or coordination-driven processes .
  • Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (C₂₈H₂₅BrN₄O₅, MW 577.43 g/mol): Key Difference: The imidazo[1,2-a]pyridine core differs in nitrogen positioning, leading to distinct electronic and steric profiles. Substituents like bromophenyl and cyano groups introduce steric bulk and electrophilic character, which may influence metabolic stability and target selectivity .

b. Ester Group Variations

  • (3R,4R)-tert-butyl 4-methyl-3-(6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate (C₂₈H₃₄N₆O₄S, MW 550.68 g/mol): Key Difference: A piperidine-carboxylate scaffold replaces the imidazo[4,5-c]pyridine core, with a tosyl-protected imidazo-pyrrolo-pyrazine moiety. The tert-butyl ester here mirrors the target compound, suggesting shared strategies for protecting carboxylic acid functionalities during synthesis .

b. Characterization

  • NMR and MS : Common techniques for verifying substituent patterns and molecular weight. For example, the tetrahydroimidazo[1,2-a]pyridine derivative () was confirmed via ¹H/¹³C NMR and HRMS (Δmass = 0.0162 g/mol), demonstrating high precision .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.